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Compound of Interest

Compound Name: Fmoc-Met-OH-d3

Cat. No.: B1448251

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Met-OH-d3, a deuterated
derivative of the proteinogenic amino acid methionine, protected for use in solid-phase peptide
synthesis (SPPS). This document details its chemical properties, outlines experimental
protocols for its incorporation into peptides, and explores its applications in advanced research
and drug development, particularly in the fields of quantitative proteomics and structural
biology.

Core Data Presentation

Quantitative data for Fmoc-Met-OH-d3 and its non-deuterated counterpart are summarized
below for direct comparison.

Property Fmoc-Met-OH-d3 Fmoc-Met-OH

CAS Number 502692-58-2 71989-28-1[1][2][3][4]
Molecular Formula C20H18D3NO4S[5] C20H21NO4S[1][2][3]
Molecular Weight 374.47 g/mol [5] 371.45 g/mol [1][2]
Appearance White to off-white solid White to off-white powder[3]
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Experimental Protocols

Detailed methodologies for the incorporation of Fmoc-Met-OH-d3 into a peptide sequence via
Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent analysis are provided
below. These protocols are foundational and may require optimization based on the specific
peptide sequence and desired application.

Protocol 1: Incorporation of Fmoc-Met-OH-d3 via Manual
Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing a deuterated methionine
residue.

1. Resin Preparation:

e Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin
for a C-terminal amide).

o Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[6]
2. Fmoc Deprotection:
e Drain the DMF from the swollen resin.

e Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes at room
temperature to remove the Fmoc protecting group.[7]

¢ Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
3. Coupling of Fmoc-Met-OH-d3:

 In a separate vial, dissolve Fmoc-Met-OH-d3 (3-5 equivalents relative to the resin loading),
a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine
(DIPEA) (6-10 equivalents) in DMF.

e Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may be
extended for longer peptides or difficult sequences.[6]

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A
negative test (yellow beads) indicates the absence of free primary amines and a complete
reaction.

. Capping (Optional):

If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a
solution of acetic anhydride and DIPEA in DMF.

. Chain Elongation:

Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino
acid in the peptide sequence.

. Cleavage and Deprotection:

Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under
vacuum.

Prepare a cleavage cocktail. For methionine-containing peptides, a common cocktail is
trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). The TIS acts as a
scavenger to prevent side reactions with the methionine side chain.[7] To further minimize
oxidation of the methionine residue, ammonium iodide can be added to the cleavage
cocktail.[6]

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at
room temperature.[7]

Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.

. Purification:
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» Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-
HPLC).

Protocol 2: Preparation of a Deuterated Peptide
Standard for Quantitative Proteomics

This protocol describes the use of a peptide synthesized with Fmoc-Met-OH-d3 as an internal
standard for absolute quantification in mass spectrometry-based proteomics.

1. Synthesis and Purification of the Deuterated Peptide:

e Synthesize the target peptide containing the deuterated methionine residue using the Fmoc-
SPPS protocol described above (Protocol 1).

» Purify the peptide to a high degree (>95%) using RP-HPLC.
 Lyophilize the purified peptide.
2. Accurate Quantification of the Deuterated Peptide Standard:

o Accurately determine the concentration of the purified, lyophilized deuterated peptide stock
solution. This can be achieved through amino acid analysis or by using a quantitative NMR
(QNMR) method.

3. Sample Preparation for Mass Spectrometry:

¢ Prepare the biological sample containing the protein of interest for proteomic analysis. This
typically involves protein extraction, denaturation, reduction, alkylation, and enzymatic
digestion (e.g., with trypsin).

o Spike a known amount of the purified and quantified deuterated peptide internal standard
into the digested biological sample.[8]

4. LC-MS/MS Analysis:

¢ Analyze the mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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o Develop a targeted MS method (e.g., Selected Reaction Monitoring, SRM, or Parallel
Reaction Monitoring, PRM) to specifically detect and quantify both the endogenous (light)
peptide and the deuterated (heavy) internal standard peptide.

5. Data Analysis:
» Extract the ion chromatograms for both the light and heavy peptides.
o Calculate the peak area ratio of the endogenous peptide to the deuterated internal standard.

o Determine the absolute quantity of the endogenous peptide in the original sample by
comparing this ratio to a calibration curve generated with known concentrations of the light
peptide and a fixed concentration of the heavy internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental
workflows involving Fmoc-Met-OH-d3.
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Met-OH-d3.
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Caption: Workflow for absolute quantification of proteins using a deuterated peptide internal
standard.
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Caption: Workflow for NMR-based structural analysis using a site-specifically deuterated
peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact
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Ontario, CA 91761, United States
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